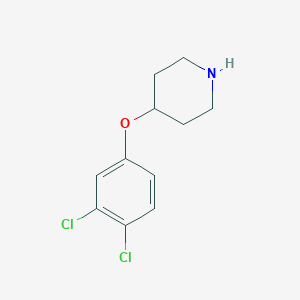

4-(3,4-Dichlorophenoxy)piperidine

Description

Contextual Significance of Piperidine (B6355638) Derivatives in Chemical Science

Piperidine, a six-membered heterocyclic amine, is a ubiquitous scaffold in a vast array of biologically active compounds. wikipedia.org Its derivatives are integral to the structure of many alkaloids, which are naturally occurring compounds often exhibiting potent physiological effects. wikipedia.org The piperidine ring's conformational flexibility and its ability to engage in various intermolecular interactions make it a favored component in the design of new drugs.

The significance of piperidine derivatives extends across numerous therapeutic areas, including but not limited to:

Central Nervous System (CNS) Disorders: Many piperidine-containing compounds exhibit activity as analgesics, antipsychotics, and antidepressants. clinmedkaz.org

Infectious Diseases: The piperidine scaffold is found in various antibacterial, antifungal, and antiviral agents. researchgate.net

Oncology: A number of anticancer drugs incorporate the piperidine moiety, contributing to their efficacy. nih.gov

The versatility of the piperidine nucleus allows chemists to modify its structure to fine-tune the pharmacological properties of a molecule, making it a critical tool in modern medicinal chemistry.

Historical Perspectives on Phenoxy-Substituted Piperidine Scaffolds

The exploration of phenoxy-substituted piperidines has a rich history rooted in the quest for novel therapeutic agents. The general structure, which combines an aromatic phenoxy group with the aliphatic piperidine ring, has proven to be a fruitful scaffold for discovering compounds with diverse biological activities.

Early research into this class of compounds was often driven by the desire to create analogs of naturally occurring substances or to improve upon existing synthetic drugs. The introduction of a phenoxy group at the 4-position of the piperidine ring was found to influence the molecule's interaction with various biological targets. Over the years, systematic modifications of both the phenoxy and piperidine rings have led to the development of compounds with enhanced potency and selectivity for specific receptors and enzymes. The investigation of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists is one such example of the targeted exploration of this scaffold. nih.gov

Rationale for Comprehensive Investigation of 4-(3,4-Dichlorophenoxy)piperidine

The specific compound this compound is of particular interest to researchers for several key reasons. The presence of two chlorine atoms on the phenyl ring significantly alters the electronic properties of the molecule, which can in turn affect its binding affinity to biological targets and its metabolic stability.

This compound is recognized as a versatile intermediate in the synthesis of a range of target molecules. chemimpex.com Its utility is primarily seen in two main areas:

Pharmaceutical Development: It serves as a crucial building block for creating novel drugs, particularly those aimed at treating neurological disorders. chemimpex.com The dichlorophenoxy moiety can be a key pharmacophore for interacting with specific receptors in the central nervous system.

Agricultural Chemistry: this compound is also employed in the development of new herbicides. chemimpex.com The structural features of the molecule can contribute to its efficacy in controlling unwanted plant growth.

The stability and reactivity of this compound make it a reliable starting material for constructing more complex chemical architectures, driving its continued investigation in academic and industrial research. chemimpex.com

Overview of Key Academic Research Trajectories for this compound and Related Analogs

The academic research involving this compound and its analogs has primarily focused on its application as a synthetic intermediate. While specific biological activity data for this exact compound is not extensively published in academic literature, the research on analogous structures provides insight into its potential areas of investigation.

Synthesis of Derivatives: A primary research trajectory involves the use of this compound as a starting material for creating new chemical entities. The synthesis of related compounds, such as 4-(3-chlorophenoxy)piperidine, often involves the reaction of a suitable piperidine precursor with a substituted phenol. prepchem.com A general synthetic approach for piperidine derivatives may involve multi-step reactions including cyclization and functional group modifications. researchgate.netdtic.mil

Exploration of Biological Activity: Research on structurally similar compounds suggests that derivatives of this compound are likely investigated for their effects on biological systems. For instance, studies on other 4-oxypiperidine ethers have explored their potential as ligands for histamine (B1213489) H3 receptors and their role in cholinesterase inhibition, which is relevant for neurodegenerative diseases. nih.gov Furthermore, the fungicidal properties of novel piperidine-containing thymol (B1683141) derivatives for crop protection highlight the potential agricultural applications of this class of compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNSSLUVUXZLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395663 | |

| Record name | 4-(3,4-dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245057-73-2 | |

| Record name | 4-(3,4-dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Activities of 4 3,4 Dichlorophenoxy Piperidine and Its Derivatives

Central Nervous System (CNS) Activities

Derivatives of 4-(3,4-dichlorophenoxy)piperidine exhibit significant activity within the CNS, primarily through their interaction with various neurotransmitter receptors and transporters. This modulation of neuronal signaling pathways forms the basis of their potential therapeutic applications.

Neurotransmitter Receptor Modulation

The versatility of the piperidine (B6355638) scaffold allows for chemical modifications that can fine-tune the affinity and selectivity of its derivatives for specific neurotransmitter receptors.

A notable characteristic of certain piperidine derivatives is their potent and selective antagonism of the dopamine (B1211576) D4 receptor (D4R). mdpi.comnih.govnih.gov Research has focused on developing novel piperidine-based ligands as selective D4R antagonists. mdpi.comnih.gov For instance, a series of compounds based on an (R)-4,4-difluoropiperidine core scaffold have been shown to be highly potent D4 receptor antagonists with selectivity against other dopamine receptors. nih.gov The antagonist activity of these compounds has been confirmed in functional assays, such as those measuring G-protein activation and β-arrestin 2 recruitment. mdpi.com The exploration of these D4R antagonists has even extended to potential applications in oncology, specifically for the treatment of glioblastoma. mdpi.comnih.gov

| Compound Type | Target Receptor | Activity | Potential Application |

| Piperidine-based ligands | D4R | Antagonist | Glioblastoma mdpi.comnih.gov |

| (R)-4,4-difluoropiperidine derivatives | D4R | Potent and selective antagonist | Not specified nih.gov |

| 4-benzyl piperidine derivatives | D4R | Antagonist | Glioblastoma mdpi.com |

The piperidine structure is also a cornerstone for developing ligands that target opioid receptors. nih.govmetajournal.comnih.gov Structure-activity relationship studies on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of potent mu (μ) opioid receptor antagonists. nih.gov One such antagonist demonstrated high affinity for the μ-receptor and selective distribution to peripheral receptors, suggesting its utility in gastrointestinal disorders. nih.gov

Further modifications of the piperidine scaffold have yielded compounds with high selectivity for the kappa (κ) opioid receptor. nih.govmetajournal.com For example, derivatives of (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine have been identified as highly potent and selective κ-opioid receptor antagonists. nih.govmetajournal.com Some of these compounds act as pure antagonists at both mu and kappa receptors with minimal interaction with the delta (δ) receptor. nih.gov The differential effects of various opioid antagonists at mu, delta, and kappa receptors are an active area of investigation, with the goal of developing antagonists with improved clinical profiles for conditions such as addiction. nih.gov

| Piperidine Scaffold | Target Receptor(s) | Activity |

| N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Mu (μ), Kappa (κ), Delta (δ) | Potent μ-antagonist nih.gov |

| (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine | Kappa (κ) | Selective κ-antagonist nih.govmetajournal.com |

| Nalfurafine analogs (piperidine core) | Kappa (κ), Delta (δ) | Mixed agonist mdpi.com |

Derivatives of piperidine are prominent as ligands for sigma receptors, which are implicated in a variety of neurological functions. nih.govrsc.orgunict.it Research has led to the development of novel disubstituted piperidine ligands that show high affinity for sigma receptors with little to no interaction with dopamine D2 receptors. nih.gov The selectivity of these compounds appears to be determined by the nature of the substituent on the piperidine nitrogen. nih.gov

A screening of piperidine and piperazine-based compounds identified a potent agonist for the sigma 1 receptor (S1R) with high affinity. rsc.org Molecular modeling studies have been employed to understand the binding interactions of these ligands with the S1R. rsc.org Sigma receptor ligands incorporating a piperidine scaffold are being investigated for their potential as analgesics, particularly for neuropathic pain. unict.it Functional studies have indicated that the analgesic effects of some of these compounds are mediated through S1R antagonism. unict.it

| Compound Class | Target Receptor | Activity |

| Disubstituted piperidines | Sigma receptors | Selective ligands nih.gov |

| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Agonist rsc.org |

| Piperidine-based derivatives | Sigma 1 Receptor (S1R) | Antagonist unict.it |

The this compound structure is related to compounds that inhibit monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Research on analogues of methylphenidate has demonstrated that a nitrogen atom is not strictly necessary for high-affinity binding and inhibition of DAT. nih.gov Specifically, threo isomers of 2-(3,4-dichlorophenyl)-2-(tetrahydropyran-2-yl)acetic acid methyl ester, which are structurally similar to the core compound of interest, are potent and selective inhibitors of DAT. nih.gov

Furthermore, derivatives of fluoroethoxy-1,4-diphenethylpiperidine have been synthesized and evaluated for their ability to inhibit the vesicular monoamine transporter-2 (VMAT2). nih.gov Many of these compounds are potent VMAT2 inhibitors and exhibit selectivity over DAT and SERT. nih.gov

| Compound Analogue | Target Transporter | Activity | Selectivity |

| 2-(3,4-dichlorophenyl)-2-(tetrahydropyran-2-yl)acetic acid methyl ester | DAT | Potent and selective inhibitor nih.gov | High for DAT nih.gov |

| Fluoroethoxy-1,4-diphenethylpiperidine derivatives | VMAT2 | Potent inhibitor nih.gov | Selective for VMAT2 over DAT and SERT nih.gov |

Implications for Neurological and Psychiatric Conditions

The diverse pharmacological activities of this compound derivatives translate into a wide range of potential therapeutic applications for various neurological and psychiatric conditions.

The development of piperidine-based sigma receptor ligands holds promise for new classes of antipsychotic drugs that may not induce the extrapyramidal side effects associated with typical antipsychotics. nih.gov The analgesic properties of S1R antagonists based on the piperidine scaffold suggest their potential use in the management of neuropathic pain. unict.it

Furthermore, piperidine derivatives that act as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists are being investigated for the treatment of acute neurological disorders such as stroke, as well as neurodegenerative diseases like Alzheimer's disease. nih.gov The potential for D4R antagonists in the treatment of glioblastoma represents an emerging and significant area of research. mdpi.comnih.gov The modulation of dopamine D3 receptors by related compounds is also being explored for the treatment of substance abuse disorders. umn.edu

Therapeutic Potential in Schizophrenia

The piperidine nucleus is a common feature in many antipsychotic medications, which primarily act on dopamine and serotonin receptors. mdpi.comnih.gov The introduction of various heterocyclic groups to the piperidine ring has been shown to potentiate antipsychotic activity. nih.gov Research into piperidine and piperazine (B1678402) derivatives has aimed to develop novel treatments for schizophrenia, a chronic neuropsychiatric disorder. mdpi.comnih.gov

Derivatives incorporating a dichlorophenyl group, similar to the subject compound, have been explored for their antipsychotic potential. For instance, 7-(4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597) has been identified as a unique antipsychotic candidate. This compound exhibits activity as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist. nih.gov Studies have shown that OPC-14597 has a more potent antagonistic effect on postsynaptic D2 receptors compared to its predecessors. nih.gov The antipsychotic activity of such compounds is often evaluated by their ability to inhibit apomorphine-induced behaviors like stereotypy and hyperlocomotion in animal models. nih.gov The affinity of these compounds for D2 receptors in various brain regions, including the frontal cortex and striatum, is a key indicator of their potential efficacy. nih.gov

Exploration in Alzheimer's Disease Therapy

The development of novel treatments for Alzheimer's disease is a critical area of research, and piperidine derivatives have emerged as a promising class of compounds. One therapeutic strategy involves the inhibition of the O-GlcNAcase (OGA) enzyme, which leads to an increase in the O-GlcNAcylation of the tau protein, a key factor in Alzheimer's pathology. rsc.org

A series of potent OGA inhibitors featuring a 4-(arylethynyl)piperidine moiety has been developed. rsc.org These compounds have demonstrated significant enzymatic inhibition and cellular potency. rsc.org For example, one such derivative, compound 81 , showed an in vivo efficacy in improving cognitive impairment in a mouse model of Alzheimer's disease. rsc.org This compound was also found to have favorable pharmacokinetic properties and the ability to cross the blood-brain barrier. rsc.org

Another approach in Alzheimer's therapy is the inhibition of the acetylcholinesterase (AChE) enzyme. documentsdelivered.com Novel benzamide (B126) derivatives containing a piperidine core have been synthesized and evaluated for their AChE inhibitory activity. documentsdelivered.com These compounds are designed to increase the levels of acetylcholine (B1216132) in the brain, which can help to alleviate some of the cognitive symptoms of the disease. documentsdelivered.com

Table 1: Investigational Piperidine Derivatives in Alzheimer's Disease Research

| Compound Class | Target | Key Findings | Reference |

| 4-(Arylethynyl)piperidine derivatives | O-GlcNAcase (OGA) | Significant enzymatic inhibition and cellular potency. Compound 81 improved cognitive impairment in animal models. | rsc.org |

| Benzamide derivatives with a piperidine core | Acetylcholinesterase (AChE) | Designed to inhibit AChE and potentially improve cognitive function in Alzheimer's disease. | documentsdelivered.com |

Analgesic Properties

Piperidine derivatives are a well-established class of analgesic compounds, with many acting on opioid receptors. researchgate.net Research has focused on developing new analgesics by modifying existing opioid structures. researchgate.net For example, N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been studied for their potential as peripherally selective opioid antagonists. nih.gov One compound from this series, LY246736 , demonstrated high affinity for mu-opioid receptors and potent antagonist activity. nih.gov

The analgesic properties of piperidone-containing compounds, which are structurally related to piperidines, have also been investigated. nih.gov Some of these compounds have shown both peripheral and central analgesic effects in preclinical studies. nih.gov Additionally, 4-hydroxy-4-phenylpiperidine analogs have been identified as ligands for the nociceptin (B549756) receptor, which is involved in pain modulation. nih.gov These compounds have shown high affinity and functional activity at this receptor. nih.gov

Sedative Effects

The central nervous system (CNS) depressant activities of piperidine and its derivatives contribute to their potential sedative effects. nih.gov This activity is often linked to their interaction with various neurotransmitter systems in the brain. For instance, a quinazolinedione derivative bearing a 4-m-chlorophenyl-1-piperazyl)propyl moiety has been shown to possess CNS depressant activity. nih.gov The sedative properties are often evaluated in preclinical models by observing reductions in spontaneous motor activity and potentiation of the effects of other sedative agents.

Antimicrobial Activities

Beyond their effects on the central nervous system, derivatives of this compound have been explored for their ability to combat microbial infections.

Anti-Tuberculosis (Anti-TB) Activity

The 4-aminopiperidine (B84694) (PIP) series has also been investigated for its anti-tubercular potential. documentsdelivered.comnih.govnih.gov While initial screenings identified some active compounds, further exploration of this chemical space has faced challenges in improving potency. documentsdelivered.comnih.govnih.gov One compound, with a norbornenylmethyl substituent at the N-1 position and N-benzyl-N-phenethylamine at the C-4 position, was found to be the most active in its series with a minimum inhibitory concentration (MIC) of 10 μM against M. tuberculosis. nih.govnih.gov

Table 2: Anti-Tuberculosis Activity of Piperidine Derivatives

| Compound Series | Target/Mechanism | Key Findings | Reference(s) |

| Piperidine derivatives | MenA enzyme inhibition | Identified potent inhibitors of MenA and M. tuberculosis with improved pharmacokinetic properties. | nih.govnih.gov |

| 4-Aminopiperidine (PIP) series | Whole-cell growth inhibition | A singleton compound showed an MIC of 10 μM against M. tuberculosis, but overall the series showed limited potential for further development. | documentsdelivered.comnih.govnih.gov |

| N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues | MmpL3 inhibition | Demonstrated bactericidal efficacy against Mycobacterium tuberculosis in both in vitro and in vivo models. | nih.gov |

Antibacterial Properties

In addition to their specific activity against M. tuberculosis, piperidine derivatives have shown broader antibacterial properties. juniperpublishers.com These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria. nih.govjuniperpublishers.com For example, some piperidone-containing conjugates have exhibited high antibacterial activity against S. aureus, S. pyogenes (Gram-positive), and S. typhi, P. aeruginosa (Gram-negative). nih.gov

The antimicrobial activity of these compounds is often assessed using methods like the disc diffusion method to determine the zone of inhibition against various bacterial strains. nih.govjuniperpublishers.com For instance, certain 2,6-disubstituted piperidin-4-one derivatives have demonstrated promising antibacterial activity. nih.gov The introduction of a thiosemicarbazone moiety to the piperidin-4-one ring has been shown to enhance antifungal activity.

Antifungal Properties

While direct studies on the antifungal properties of this compound derivatives are limited in publicly available literature, the broader class of piperidine-containing compounds has demonstrated significant potential as antifungal agents for crop protection and medicine. nanoient.orgnih.gov

Recent research has focused on designing novel piperidine derivatives that target essential fungal enzymes or pathways. For instance, a series of piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were synthesized and showed excellent fungicidal activities against several agriculturally significant fungi. nih.gov Compounds A13 and A41 from this series exhibited potent in vitro activity against Rhizoctonia solani, with EC50 values of 0.83 μg/mL and 0.88 μg/mL, respectively. nih.gov These values are superior to the commercial fungicides Chlorothalonil (1.64 μg/mL) and Boscalid (0.96 μg/mL). nih.gov Furthermore, these compounds displayed notable inhibition of Verticillium dahliae. nih.gov Mechanistic studies revealed that compound A13 acts by inhibiting succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov

In another study, novel thymol (B1683141) derivatives incorporating a piperidine sulfonamide moiety were developed. nih.gov Compounds 5m and 5t from this class showed remarkable in vitro activity against Phytophthora capsici, with EC50 values of 8.420 and 8.414 μg/mL, outperforming the commercial fungicide azoxystrobin (B1666510) (20.649 μg/mL). nih.gov Another derivative, 5v , was highly effective against Sclerotinia sclerotiorum with an EC50 of 12.829 μg/mL and demonstrated over 98% curative and protective efficacy in vivo. nih.gov These findings underscore the potential of the piperidine scaffold as a source of new and effective antifungal agents.

Anti-Inflammatory and Immunomodulatory Effects

The piperidine nucleus is a common feature in many compounds developed for their anti-inflammatory effects. researchgate.nettsijournals.com Derivatives are often designed to modulate the activity of key mediators in the inflammatory cascade.

Research into compounds containing the 3,4-dichlorophenyl group has yielded potent anti-inflammatory agents. A series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2-thiones demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema test, with inhibition ranging from 30.6% to 57.8%. nih.gov Although these compounds feature a piperazine instead of a piperidine ring, the findings highlight the contribution of the 3,4-dichlorophenyl moiety to anti-inflammatory action.

Other piperidine derivatives have shown promise by targeting pro-inflammatory cytokines. For example, the piperazine derivative LQFM182 ((4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone) was found to reduce levels of the pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing a critical role in inflammation and cancer metastasis. nih.gov The development of MMP inhibitors (MMPIs) is a key strategy for treating these conditions. Piperidine-based structures have been explored for this purpose. scialert.net

Quantitative structure-activity relationship (QSAR) studies on piperidine hydroxamic acid analogs show that the hydrophobic properties of the molecule are a major determinant of their inhibitory activity against MMP-1, MMP-9, and MMP-13. scialert.net For one series of inhibitors, the presence of a hydroxyl group at the 5-position of the piperidine ring was favorable for MMP-1 inhibition. scialert.net

While direct data on this compound derivatives as MMPIs is scarce, a compound with a related structural element, NSC405020 (3,4-dichloro-N-(1-methylbutyl)benzamide), was identified as an inhibitor of MT1-MMP through virtual screening. nih.gov This compound was shown to reduce the collagenolytic activity of cancer cells and decrease tumor size in vivo, demonstrating the potential of the 3,4-dichloro substitution pattern in the design of MMPIs. nih.gov

Chemokine receptors are G protein-coupled receptors that mediate cell migration in response to chemokines, playing a central role in immune surveillance and inflammation. nih.gov Modulating these receptors is a significant therapeutic goal for inflammatory diseases and HIV. nih.govgoogle.com The piperidine scaffold is a key component of several potent chemokine receptor modulators.

For example, cis-3,4-disubstituted piperidines have been evaluated as potent antagonists of the CC chemokine receptor 2 (CCR2). nih.gov The chemokine receptor CCR5, which acts as a co-receptor for HIV entry into cells, has been a major target for drug development. nih.gov This led to the discovery of several CCR5 antagonists, including Maraviroc, which contains a piperidine-like moiety and was the first approved therapeutic targeting a cellular protein for anti-retroviral therapy. nih.gov Furthermore, the CXCR4 receptor, which is implicated in cancer progression and inflammation, is another key target. Silencing CXCR4 has been shown to inhibit the invasion and proliferation of gastric cancer cells and reduce the expression of pro-inflammatory cytokines. nih.gov The established role of piperidine-containing molecules as modulators of various chemokine receptors suggests that derivatives of this compound could be promising candidates for this class of drugs.

Anticancer Activities

The piperidine ring is a privileged structure in the development of anticancer agents, with numerous derivatives showing potent activity against various cancer types. nih.gov These compounds often work by inducing apoptosis, inhibiting cell proliferation, or blocking key signaling pathways involved in tumor growth. nih.govnih.gov

The PI3K/Akt signaling pathway is crucial for cell survival, growth, and proliferation and is frequently hyperactivated in cancer. nih.govmdpi.com Consequently, inhibiting this pathway is a major focus of cancer drug discovery. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a key component of the pathway. nih.gov These compounds modulated downstream biomarkers and strongly inhibited the growth of human tumor xenografts. nih.gov

Nicotinamide phosphoribosyltransferase (NAMPT), also known as visfatin, is another important target in cancer therapy due to its role in cellular metabolism and its pro-survival functions. nih.govmdpi.com It has been discovered that several inhibitors of p21-activated kinase 4 (PAK4), which often contain heterocyclic scaffolds, also exhibit inhibitory activity against NAMPT. mdpi.com For instance, the PAK4 inhibitor KPT-9274 , which has a pyridine (B92270) core, was predicted through molecular docking to bind to and inhibit NAMPT. mdpi.com This dual-inhibition mechanism presents a novel strategy for cancer treatment.

Derivatives of piperidine have demonstrated selective and potent cytotoxic effects against a wide range of human cancer cell lines. In one study, three piperidone compounds (P3, P4, and P5 ) were shown to be selectively cytotoxic to nine different tumorigenic cell lines at low micromolar concentrations, with average CC50 values of 2.26 µM, 1.91 µM, and 1.52 µM, respectively. nih.gov

Another study explored a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanones. nih.gov Compound 3a from this series, which features nitro and fluoro substitutions, was particularly effective at inhibiting the growth of human leukemia cells (K562 and Reh) at low concentrations by inducing apoptosis. nih.gov The natural product piperine (B192125), which contains a piperidine moiety, has also shown cytotoxicity against various cancer cells, including leukemia and breast cancer cell lines. nih.govnih.gov

The table below summarizes the cytotoxic activities of selected piperidine derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Piperidone Derivatives P3, P4, and P5 Data sourced from reference nih.gov

| Compound | Cell Line | Cancer Type | CC50 (µM) |

|---|---|---|---|

| P3 | CCRF-CEM | Leukemia | 2.10 |

| K-562 | Leukemia | 2.53 | |

| MOLT-4 | Leukemia | 2.17 | |

| P4 | CCRF-CEM | Leukemia | 1.55 |

| K-562 | Leukemia | 2.05 | |

| HL-60 | Leukemia | 1.43 | |

| P5 | CCRF-CEM | Leukemia | 1.03 |

| K-562 | Leukemia | 1.89 | |

| MOLT-4 | Leukemia | 1.45 |

Metabolic Regulation and Related Activities

Anti-Diabetic Properties, including α-Glucosidase Inhibition

The piperidine nucleus is a key pharmacophore in the design of anti-diabetic agents. nih.gov This is inspired by naturally occurring piperidine alkaloids like nojirimycin (B1679825) and its deoxy derivative, which are known α-glucosidase inhibitors. nih.gov The inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption.

Derivatives of piperidine have shown significant potential in this area. For instance, certain hydroxylated piperidine analogues have been synthesized and evaluated for their hypoglycemic effects through α-glucosidase inhibition. nih.gov Two such analogues demonstrated potent activity, with inhibition rates of 87.4% and 54.7%, respectively, underscoring the therapeutic promise of this class of compounds. nih.gov Further studies on 3,4-dihydroxy piperidine derivatives, including amides, di-amides, and sulfonamides, have also been reported. nih.gov Notably, derivatives featuring polar groups like hydroxyl (-OH) or amino (-NH2) on an attached phenyl ring exhibited excellent α-glucosidase inhibitory activity when compared to standard drugs such as acarbose, voglibose, and miglitol. nih.gov

The mechanism of inhibition for some piperazine derivatives, which share a six-membered heterocyclic ring structure with piperidine, has been characterized as noncompetitive. tubitak.gov.tr This indicates that these compounds bind to an allosteric site on the α-glucosidase enzyme, rather than the active site, to exert their inhibitory effect. tubitak.gov.trresearchgate.net The structural features of these derivatives, such as halogen substitutions and the length of oxoalkyl groups, have been found to be critical for their inhibitory potency. tubitak.gov.tr

Table 1: α-Glucosidase Inhibitory Activity of Selected Piperidine Derivatives

| Compound/Derivative | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Hydroxylated Piperidine Analogue I | α-Glucosidase | 87.4% inhibition | nih.gov |

| Hydroxylated Piperidine Analogue IV | α-Glucosidase | 54.7% inhibition | nih.gov |

| 3,4-Dihydroxy Piperidine Derivatives | α-Glucosidase | Excellent inhibitory activity | nih.gov |

| 4-(Dimethylaminoalkyl)piperazine-1-carbodithioate Derivatives | α-Glucosidase | Noncompetitive inhibition | tubitak.gov.tr |

Endocannabinoid Hydrolase Inhibition (FAAH, MAGL)

The endocannabinoid system, which includes the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), plays a significant role in regulating various physiological processes. nih.govresearchgate.net These enzymes are responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.govnomuraresearchgroup.com Inhibiting FAAH and MAGL can elevate the levels of these endocannabinoids, offering therapeutic potential for a range of conditions. researchgate.net

Carbamates containing a piperidine or piperazine ring have been identified as potent inhibitors of both FAAH and MAGL. nih.govresearchgate.net The structure of these inhibitors can be fine-tuned to achieve selectivity for either MAGL alone or for dual inhibition of both MAGL and FAAH. researchgate.net For instance, attaching a suitably substituted bisarylcarbinol to the piperidine/piperazine ring tends to confer MAGL selectivity, while an aryloxybenzyl moiety often results in dual inhibition. researchgate.net The six-membered piperidine/piperazine ring itself appears to be a strict requirement for maintaining inhibitory potency. researchgate.net

Research has shown that while FAAH and MAGL have low sequence homology, their active sites share some similarities. nih.gov This is supported by the observation that many piperidine/piperazine carbamates active against MAGL also show some activity against FAAH. nih.gov The development of dual FAAH/MAGL inhibitors, such as JZL195, which is based on an N-carbonyl piperidine/piperazine scaffold, has been a significant advancement. nomuraresearchgroup.com Such dual inhibitors have been shown to produce a broader range of cannabinoid-like effects compared to selective inhibitors of either enzyme alone. nomuraresearchgroup.com

Other Pharmacological Effects

Anthelmintic Actions

Piperazine, a related six-membered heterocyclic compound, and its derivatives have a history of use as anthelmintic agents for treating parasitic worm infections. nih.govdrugbank.com The primary mechanism of action for piperazine is the paralysis of the parasites, which allows the host to expel them. drugbank.com It acts as a GABA (gamma-aminobutyric acid) agonist on the muscle membrane receptors of nematodes, leading to hyperpolarization of the nerve endings and resulting in flaccid paralysis. nih.govdrugbank.com This mode of action is distinct from other classes of anthelmintics that may cause spastic paralysis or interfere with microtubule formation. nih.gov

Antiviral Activity (e.g., Anti-Influenza A virus)

Derivatives of piperidine have emerged as a promising class of antiviral agents, particularly against the influenza A virus. One area of focus has been the development of inhibitors targeting the influenza virus hemagglutinin (HA), a surface protein essential for viral entry into host cells. nih.govmdpi.com

A series of N-benzyl-4,4,-disubstituted piperidines have been identified as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.gov Mechanistic studies have revealed that these compounds inhibit the low pH-induced membrane fusion process mediated by HA. nih.gov

Furthermore, certain purine (B94841) derivatives substituted with a piperidine moiety have demonstrated significant potency against the influenza A/H1N1 virus. nih.gov One such derivative, FZJ05, exhibited EC50 values much lower than those of established antiviral drugs like ribavirin, amantadine, and rimantadine, highlighting the potential for developing novel anti-influenza therapeutics based on the piperidine scaffold. nih.gov

Table 2: Antiviral Activity of Selected Piperidine Derivatives

| Compound/Derivative | Viral Target | Mechanism of Action | Reference |

|---|---|---|---|

| N-benzyl-4,4,-disubstituted piperidines | Influenza A (H1N1) | Hemagglutinin (HA) fusion inhibitor | nih.gov |

| FZJ05 (Piperidine-substituted purine) | Influenza A/H1N1 | Not specified | nih.gov |

Anti-Hypertension

The piperidine moiety is a structural feature in some compounds developed for their anti-hypertensive properties. A series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which incorporate a piperidino group at the 4-position, have been synthesized and tested for their ability to lower blood pressure. nih.gov

Optimal activity in this series was observed in compounds with a strong electron-withdrawing group at the 6-position of the benzopyran ring system, combined with a pyrrolidino or piperidino group. nih.gov These compounds were found to be direct vasodilators, with anti-hypertensive activity comparable to that of hydralazine (B1673433) and the calcium antagonist nifedipine. nih.gov This indicates that the piperidine ring, as part of a larger molecular structure, can contribute to significant blood pressure-lowering effects.

Anti-Malarial Properties

The urgent need for novel antimalarial drugs, driven by the emergence of resistance to existing therapies, has spurred research into various chemical scaffolds, including the piperidine ring. Studies have demonstrated that the piperidine moiety is a crucial structural feature in compounds exhibiting significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research into 1,4-disubstituted piperidine derivatives has yielded compounds with potent antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Some of these synthetic derivatives have shown efficacy comparable to or greater than chloroquine, a standard antimalarial drug. The mechanism of action for some piperidine-based compounds has been linked to the inhibition of the parasite's proteasome, a vital component for its survival. For instance, the piperidine carboxamide SW042 was identified through phenotypic screening to have anti-malarial properties by targeting the P. falciparum proteasome's β5 active site.

Furthermore, related structures incorporating a 3,4-dichlorophenyl group, a key feature of this compound, have also been synthesized and evaluated. One such derivative, 1-(3,4-dichlorophenyl)-3-(4-((1-ethyl-3-piperidyl)amino)-6-methyl-2-pyrimidinyl)guanidine, demonstrated antimalarial effects in studies involving Plasmodium berghei. nih.gov This highlights the potential of combining the dichlorophenyl group with a piperidine core to develop new antimalarial candidates.

Table 1: In Vitro Antimalarial Activity of Selected Piperidine Derivatives

| Compound | Target Strain | IC₅₀ (nM) |

|---|---|---|

| Derivative 13b | P. falciparum (3D7) | 4.19 |

| Derivative 12a | P. falciparum (W2) | 11.60 |

| Derivative 13b | P. falciparum (W2) | 13.30 |

| Derivative 12d | P. falciparum (3D7) | 13.64 |

| Chloroquine (Reference) | P. falciparum (3D7) | 22.38 |

| Chloroquine (Reference) | P. falciparum (W2) | 134.12 |

Anti-Ulcer and Antisecretory Activity

The therapeutic potential of piperidine derivatives extends to the treatment of gastrointestinal disorders. While specific research on the anti-ulcer and antisecretory activities of this compound is not extensively documented, the broader class of piperidine-containing compounds has been a subject of investigation for these properties. For example, piperine, a naturally occurring piperidine alkaloid, has shown a protective effect against experimentally induced gastric ulcers. researchgate.net Its mechanism is believed to involve the reduction of gastric acid volume and pepsin activity. researchgate.net

Furthermore, various synthetic piperidine derivatives have been developed and evaluated as anti-ulcer agents. researchgate.net The 4-phenoxypiperidine (B1359869) core, structurally related to the title compound, is present in molecules designed as antagonists for the histamine (B1213489) H3 receptor, which plays a role in regulating gastric acid secretion. researchgate.net Patents also describe phenoxymethyl (B101242) piperidine derivatives with gastric antisecretory activity. google.com These findings suggest that the this compound scaffold represents a promising starting point for the design of new agents with potential therapeutic applications in managing peptic ulcers and related conditions characterized by excessive gastric acid secretion.

Applications in Agricultural Chemistry (Herbicidal and Insecticidal Activity)

Herbicidal Activity

The 3,4-dichlorophenoxy moiety of this compound is structurally analogous to the active component of one of the most widely used herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D). mdpi.comresearchgate.net Since its introduction in the 1940s, 2,4-D has been a cornerstone of broadleaf weed control in agriculture and turf management. researchgate.net

2,4-D is a systemic herbicide that functions as a synthetic auxin, a type of plant growth hormone. researchgate.net When absorbed by the plant, it induces rapid, uncontrolled cell division and growth, ultimately leading to the plant's death. researchgate.net Its high efficacy and cost-effectiveness have led to its inclusion in over 1,500 commercial herbicide formulations. researchgate.net The established biological activity of the dichlorophenoxy group strongly suggests that this compound and its derivatives could possess significant herbicidal properties, making them interesting candidates for development in the agrochemical sector.

Table 2: Examples of Commercial Herbicides Based on 2,4-D

| Commercial Formulation Name |

|---|

| Désormone Lourd |

| U46D-Fluid |

| Tordon 75D® (contains 2,4-D and picloram) |

Source: MDPI researchgate.net

Insecticidal Activity

The piperidine ring is a common heterocyclic scaffold found in a vast array of natural and synthetic compounds with potent biological activities, including insecticidal effects. nih.govtaylorandfrancis.com Piperidine alkaloids, such as those found in the venom of fire ants (Solenopsis species), have demonstrated significant toxicity against various insect species, including fruit flies and aphids. nih.govnih.gov These natural compounds often act as neurotoxins. taylorandfrancis.com

Synthetic efforts have also targeted the piperidine scaffold to create new insecticides. For instance, synthetic 2-methyl-6-alkyl-Δ1,6-piperideines, based on fire ant venom alkaloids, showed moderate to high lethal effects against the cotton bollworm (Helicoverpa armigera). nih.gov Other piperidine alkaloids isolated from plants like Microcos paniculata have exhibited larvicidal activity against mosquito species such as Aedes aegypti. researchgate.net Given the prevalence of the piperidine moiety in known insecticides, derivatives of this compound could be explored as a new class of insect control agents.

Mechanisms of Action of 4 3,4 Dichlorophenoxy Piperidine Derivatives

Molecular Target Identification and Characterization

The 4-(3,4-dichlorophenoxy)piperidine core structure serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders. chemimpex.com Its unique structure facilitates effective interaction with biological systems, making it a valuable component in drug discovery. chemimpex.com

Derivatives of this scaffold have been identified as modulators of macrophage M2 polarization, which presents a potential therapeutic avenue for conditions like multiple sclerosis. nih.gov For instance, the 3,4-disubstituted piperidine (B6355638) derivative, S-28, was identified through phenotypic screening as a lead compound for modulating macrophage M2 polarization. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of a more potent modulator, D11, which demonstrated significant therapeutic effects in vivo. nih.gov Mechanistic studies revealed that the M2 polarization modulated by D11 primarily functions by inhibiting T-cell proliferation and activating the phosphorylation of Stat3 and Akt. nih.gov

Receptor Binding and Modulation (Antagonism/Agonism)

Specificity for Dopamine (B1211576) Receptor Subtypes

Dopamine receptors, classified as D1-like (D1 and D5) and D2-like (D2, D3, and D4), are crucial for various brain functions. nih.gov The D4 receptor, in particular, has been a target for drug development due to its distinct pharmacological profile, including a higher affinity for the atypical antipsychotic clozapine (B1669256) compared to D2 and D3 receptors. nih.gov

A series of 4,4-difluoropiperidine (B1302736) ether-based derivatives have been developed as potent and selective dopamine D4 receptor antagonists. nih.gov One such compound, 14a , exhibited exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) with over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov The structure-activity relationship (SAR) for this series indicated that 3,4-difluorophenoxy and 4-fluorophenoxy substitutions were most active. chemrxiv.org Despite their high selectivity, these compounds showed poor microsomal stability and high plasma protein binding. nih.gov

| Compound | D4 Receptor Ki (nM) | Selectivity vs. D1, D2, D3, D5 |

| 14a | 0.3 | >2000-fold |

| 9n (3,4-difluorophenoxy) | 46.8 | Not specified |

| 9p (4-fluorophenoxy) | 73 | Not specified |

| 9o (3-fluorophenoxy) | 85 | Not specified |

This table summarizes the binding affinities of select 4,4-difluoropiperidine ether derivatives for the dopamine D4 receptor.

Selectivity at Opioid Receptor Subtypes

N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists. nih.gov The antagonist properties of these compounds are not solely dependent on the type of N-substituent. nih.gov Studies on analogues lacking the methyl groups at the 3 and/or 4 positions revealed that they all behave as opioid receptor antagonists, suggesting the 4-(3-hydroxyphenyl) group orientation is key for this activity. nih.gov

A library of compounds based on (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, a potent nonselective opioid antagonist, led to the discovery of a kappa opioid receptor selective ligand. nih.gov This compound, N-¿(2'S)-[3-(4-hydroxyphenyl)propanamido]-3'-methylbutyl¿-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine (8) , showed a 530-fold loss of affinity for the mu receptor and an 18-fold increase in affinity for the kappa receptor compared to a mu-selective ligand. nih.gov However, in functional assays, it behaved as a mu/kappa opioid receptor pure antagonist. nih.gov

Interactions with Neurotransmitter Transporters

The endocannabinoid system, which includes the lipid transmitters anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), plays a role in modulating neurotransmission. doi.org The signaling of these endocannabinoids is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). doi.org Inhibition of these enzymes is a strategy to enhance endocannabinoid signaling. doi.org

Sigma-1 Receptor Binding Modalities

The sigma-1 (σ1) receptor is a unique molecular chaperone involved in various central nervous system disorders. nih.govchemrxiv.org A series of phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands. uniba.it Radioligand binding assays revealed that compounds with a 4-methyl substituent on the piperidine ring, such as 1a and (S)-2a , exhibited potent σ1 receptor binding with Ki values in the subnanomolar range. uniba.it These compounds generally showed moderate to low affinity for the σ2 receptor, indicating selectivity for the σ1 subtype. uniba.it Functional studies suggested that compounds 1a and 1b act as σ1 receptor agonists. uniba.it

Furthermore, a series of arylalkyl/arylalkylsulfonyl piperidine-based derivatives were synthesized and evaluated as sigma receptor ligands. nih.gov Halogen-substituted sulfonamides in this series displayed high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov The compound 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a highly selective σ1 ligand with a 96-fold selectivity ratio (Kiσ1 = 0.96 ± 0.05 nM and Kiσ2 = 91.8 ± 8.1 nM). nih.gov

Enzymatic Inhibition Profiles

α-Glucosidase

Derivatives of piperidine have been investigated for their α-glucosidase inhibitory activity, which is a therapeutic target for type 2 diabetes. researchgate.netnih.gov A series of 3,4-dihydroxy piperidine derivatives, including amides, di-amides, and sulfonamides, were synthesized and evaluated. nih.gov Compounds with polar groups on the phenyl ring, such as 5i, 5l, 7g, 7i, and 12j , demonstrated excellent inhibitory activity compared to standard references. nih.gov Molecular docking studies were conducted to understand the binding modes responsible for this inhibition. nih.gov Additionally, some sulfonamide derivatives of piperidine showed excellent inhibitory potential against α-glucosidase, with IC50 values more potent than the standard drug acarbose. researchgate.net

Endocannabinoid Hydrolases

Piperidine and piperazine (B1678402) carbamates have been identified as inhibitors of endocannabinoid hydrolases, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). nih.gov These enzymes are responsible for the degradation of endocannabinoids. researchgate.netnih.gov By inhibiting these enzymes, the levels of endocannabinoids are increased, which can produce therapeutic effects. nih.gov The piperidine/piperazine carbamate (B1207046) scaffold can be modified to generate either MAGL-selective or dual FAAH-MAGL inhibitors. nih.gov For example, attaching a 4-aryloxybenzyl moiety to the piperidine/piperazine ring can lead to dual FAAH-MAGL inhibitors. nih.gov

PI3K

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival, making them attractive targets in oncology. nih.govmdpi.com A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were synthesized and identified as potent PI3Kδ inhibitors. nih.gov Compounds A5 and A8 showed IC50 values of 1.3 nM and 0.7 nM, respectively. nih.gov Compound A5 displayed excellent selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ), while A8 had superior PI3Kδ/γ selectivity. nih.gov Molecular docking suggested that A8 forms three key hydrogen bonds with PI3Kδ. nih.gov

NAMPT

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ biosynthesis salvage pathway and is a target in cancer therapy. nih.govnih.gov Some PAK4 inhibitors have been found to also inhibit NAMPT. nih.gov The treatment of cancer cells with the specific NAMPT inhibitor FK866 leads to an attenuation of glycolysis. nih.gov

Modulation of Intracellular Signal Transduction Pathways

There is a scarcity of published research detailing the specific intracellular signaling pathways modulated by this compound derivatives. Chemical supplier information indicates its use in research concerning receptor binding and signal transduction, implying that such studies may be proprietary or not yet published.

In broader contexts, piperidine-containing compounds are known to interact with a variety of signaling molecules. For instance, certain piperidine derivatives have been investigated for their effects on G-protein coupled receptors (GPCRs), such as dopamine and serotonin (B10506) receptors. These interactions can trigger or inhibit downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, ultimately influencing cellular function. However, without specific studies on this compound derivatives, any discussion of their impact on these pathways remains speculative.

Methodologies for In Vitro and In Vivo Mechanistic Elucidation

The elucidation of the mechanism of action for any compound, including derivatives of this compound, would typically involve a combination of in vitro and in vivo methodologies.

In Vitro Methodologies:

Initial screening of this compound derivatives would likely involve a panel of in vitro assays to identify their primary biological targets. These could include:

Receptor Binding Assays: To determine the affinity and selectivity of the compounds for a wide range of receptors, such as GPCRs, ion channels, and transporters. Radioligand binding assays are a common technique used for this purpose.

Enzyme Inhibition Assays: To assess the ability of the compounds to inhibit the activity of specific enzymes that are key components of signaling pathways.

Cell-Based Functional Assays: These assays, using engineered cell lines, can measure the functional consequences of receptor binding, such as changes in the concentration of intracellular second messengers (e.g., Ca2+, cAMP) or reporter gene activation.

Electrophysiological Assays: Techniques like patch-clamp electrophysiology would be employed to study the effects of the compounds on ion channel activity in detail.

In Vivo Methodologies:

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to correlate its concentration in the body with its pharmacological effects.

Behavioral Models: For compounds targeting the central nervous system, various behavioral models in rodents can be used to assess effects on conditions like anxiety, depression, or psychosis.

Microdialysis: This technique can be used to measure neurotransmitter levels in specific brain regions of living animals in response to the administration of a compound.

Imaging Techniques: Methods like Positron Emission Tomography (PET) can be used to visualize and quantify receptor occupancy by the compound in the brain of a living subject.

While these are the standard methodologies that would be applied, specific published examples of their use for the mechanistic elucidation of this compound derivatives are not readily found in publicly accessible scientific literature.

Structure Activity Relationship Sar Studies of 4 3,4 Dichlorophenoxy Piperidine Analogs

Impact of Piperidine (B6355638) Ring Substitution Patterns on Biological Activity

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution patterns significantly dictate the pharmacological profile of 4-(3,4-Dichlorophenoxy)piperidine analogs. researchgate.netresearchgate.net The stability and chemical reactivity of the entire molecule are influenced by the steric and electronic properties of the piperidine ring. researchgate.net

Stereochemistry is a critical determinant of biological activity. The spatial arrangement of substituents on the piperidine ring, defined by cis/trans isomerism and enantiomeric purity, can lead to profound differences in pharmacological effects. Studies on 3,4-disubstituted piperidines have shown that stereoisomers can possess distinct selectivity profiles for monoamine transporters. For instance, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogs, (-)-cis isomers were found to be selective for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), similar to the (+)-trans isomers. In contrast, the (-)-trans and (+)-cis isomers exhibited selectivity for the serotonin (B10506) transporter (SERT) or both SERT and NET. nih.gov This highlights that specific stereochemical configurations are crucial for achieving desired pharmacological selectivity.

Substitutions at the 4-position of the piperidine ring have been a major focus of SAR studies. In the development of inhibitors for protein kinase B (PKB), it was observed that in a series of 4-amino-4-benzylpiperidines, varying the substituents at the 4-position led to significant changes in potency. nih.gov For example, increasing the size of the 4-substituent in certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to a decrease in PKB inhibitory activity. nih.gov This suggests that the size and nature of the substituent at this position are critical for optimal interaction with the biological target.

The following table summarizes the impact of piperidine ring substitutions on biological activity from a study on protein kinase B inhibitors. nih.gov

| Compound | 4-Substituent | PKB Ki (µM) | PKA Ki (µM) |

| 24 | Methyl | 0.045 | >10 |

| 25 | Ethyl | 0.11 | >10 |

| 26 | Isopropyl | 0.35 | >10 |

| 27 | tert-Butyl | 1.9 | >10 |

| Data sourced from a study on protein kinase B inhibitors. nih.gov |

Role of the Dichlorophenoxy Moiety in Pharmacological Profiles

The dichlorophenoxy moiety is another critical component influencing the pharmacological properties of these analogs. The position of the chlorine atoms on the phenyl ring and the presence of other substituents can dramatically alter the compound's biological activity.

The arrangement of chlorine atoms on the phenoxy ring is a key factor in determining biological activity. The introduction of chlorine atoms into a parent molecule can increase its lipophilicity, which may lead to better partitioning into cell membranes or interactions with hydrophobic domains of proteins. researchgate.net Studies on phenoxyacetic acid derivatives have shown that the position of chlorine substitution affects the electronic structure and reactivity of the molecule. mdpi.com For instance, substitution at the 2-position was found to have a greater destabilizing effect on the π-electron charge compared to substitution at the 4-position. mdpi.com In the context of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, a 2,4-dichlorobenzyl amide derivative demonstrated improved selectivity for PKB over the related kinase PKA. nih.gov This underscores the importance of the chlorine substitution pattern for achieving target selectivity.

Significance of Linker Chain Variations between Piperidine and Phenoxy Moieties

The linker connecting the piperidine and phenoxy moieties plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. Variations in the linker's length, flexibility, and chemical nature can have a profound impact on biological activity.

In the development of PKB inhibitors, replacing a benzyl (B1604629) linker with an ether or an amide linker between the 4-aminopiperidine (B84694) and a chlorophenyl group resulted in significant changes in potency and selectivity. nih.gov The ether-linked compound was as potent as the benzyl-linked analog but lacked selectivity against PKA, which was attributed to the more flexible linker. nih.gov An amide linker, being more rigid, retained activity for PKB while showing some selectivity over PKA. nih.gov This demonstrates that the linker is not merely a spacer but an active contributor to the compound's pharmacological profile by orienting the key binding groups in the optimal conformation for interaction with the target.

The following table illustrates the effect of linker variation on the inhibition of Protein Kinase B (PKB) and Protein Kinase A (PKA). nih.gov

| Compound | Linker | PKB IC50 (µM) | PKA IC50 (µM) |

| 2 | Benzyl | 0.023 | >10 |

| 19 | Ether | 0.022 | 0.033 |

| 20 | Amide (isomer 1) | 0.17 | >10 |

| 21 | Amide (isomer 2) | 0.038 | 0.54 |

| Data sourced from a study on protein kinase B inhibitors. nih.gov |

Effects of N-Substitution on Biological Activity and Selectivity

The nitrogen atom of the piperidine ring in this compound serves as a crucial handle for chemical modification, allowing for the systematic exploration of the impact of various substituents on the biological activity and selectivity of the resulting analogs. Research on related 4-substituted piperidine and piperazine (B1678402) series has consistently demonstrated that the nature of the N-substituent is a key determinant of potency and selectivity for monoamine transporters.

In a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs, the substitution pattern on the N-benzyl group was found to significantly influence their affinity and selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). nih.gov Generally, the introduction of electron-withdrawing groups on the phenyl ring of the N-benzyl moiety led to compounds with enhanced activity and selectivity for the DAT. nih.gov For instance, analogs bearing a fluoro or a nitro group on the N-benzyl ring were among the most potent and selective DAT inhibitors in the series. nih.gov This suggests that electronic factors play a pivotal role in the interaction of these ligands with the transporter proteins.

The following table illustrates the impact of N-substitution on the DAT and SERT inhibitory activity for a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs, which share a common 4-substituted piperidine core with the compound of interest.

Table 1: Biological Activity of N-Substituted 4-[2-(diphenylmethoxy)ethyl]piperidine Analogs

| Compound | N-Substituent (R) | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |

|---|---|---|---|---|

| 1a | Benzyl | 25.3 | 1200 | 47 |

| 5a | 4-Fluorobenzyl | 17.2 | 1920 | 112 |

| 11b | 4-Nitrobenzyl | 16.4 | 1770 | 108 |

Data sourced from a study on related piperidine analogs, not this compound itself. nih.gov

Furthermore, studies on other N-substituted piperidine series, such as the trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines, have revealed that the N-substituent is a critical component of the pharmacophore for opioid receptor antagonists. researchgate.netdrexel.edu The strategic design of these substituents has led to the development of compounds with varying selectivity profiles, including nonselective opioid antagonists and potent, selective κ-opioid receptor antagonists. researchgate.netdrexel.edu This underscores the general principle that the N-substituent is a key modulator of biological activity and selectivity across different classes of piperidine-based ligands.

Pharmacophore Identification and Lead Optimization Strategies

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of rational drug design and lead optimization. For this compound analogs and related compounds targeting monoamine transporters, pharmacophore models have been instrumental in guiding the synthesis of new derivatives with improved properties.

A general pharmacophore model for DAT inhibitors derived from piperidine-based scaffolds typically includes a protonatable nitrogen atom, an aromatic ring, and specific hydrophobic and hydrogen-bonding features arranged in a defined spatial orientation. The piperidine nitrogen is a key basic feature that is believed to interact with an acidic residue in the transporter's binding site. The 3,4-dichlorophenoxy moiety contributes significantly to the hydrophobic interactions within the binding pocket.

Another key strategy is the use of bioisosteric replacements. For instance, in a series of DAT inhibitors, the replacement of a phenyl ring with a thiophene (B33073) ring was well-tolerated and even led to an increase in potency. nih.gov This highlights the potential for exploring different aromatic systems to optimize ligand-target interactions. The overarching goal of these optimization efforts is to enhance potency, improve selectivity against other transporters and receptors, and achieve a favorable absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of this compound analogs at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the putative binding modes of these ligands within the active sites of their target proteins, such as the dopamine and serotonin transporters.

Molecular docking studies on related monoamine transporter inhibitors have been used to predict and rationalize the observed SAR. For example, docking studies of various inhibitors into homology models of the serotonin transporter (SERT) have suggested that these molecules bind in a central binding pocket, stacking between key aromatic amino acids like tyrosine and phenylalanine, thereby preventing the closure of the extracellular gate. nih.govnih.gov These models can help to explain why certain substitutions on the ligand enhance or diminish binding affinity.

Although a specific docking study for this compound is not publicly available, it is reasonable to hypothesize a similar binding mode. The 3,4-dichlorophenoxy group would likely engage in hydrophobic and halogen-bonding interactions within a lipophilic pocket of the transporter, while the piperidine nitrogen would form a crucial salt bridge with a conserved aspartate residue present in the binding site of monoamine transporters. nih.gov

The following table outlines the key amino acid residues in the binding sites of DAT and SERT that are thought to interact with piperidine-based inhibitors, based on computational and mutagenesis studies.

Table 2: Putative Interacting Residues in DAT and SERT for Piperidine-Based Inhibitors

| Transporter | Key Interacting Residues | Type of Interaction |

|---|---|---|

| DAT | Asp79, Phe155, Val152, Tyr156, Ser422 | Ionic, π-π stacking, Hydrophobic |

| SERT | Asp98, Tyr95, Ile172, Tyr176, Phe335 | Ionic, π-π stacking, Hydrophobic |

Based on homology models and mutagenesis data for monoamine transporters. nih.gov

MD simulations can further refine the static picture provided by docking, allowing for the exploration of the dynamic nature of the ligand-protein complex and the conformational changes that occur upon binding. nih.gov These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of new this compound analogs with optimized therapeutic potential.

Preclinical Studies and Therapeutic Potential of 4 3,4 Dichlorophenoxy Piperidine and Its Analogs

In Vitro Efficacy and Selectivity Profiling

The initial stages of drug discovery for 4-(3,4-Dichlorophenoxy)piperidine analogs involve rigorous in vitro testing to determine their potency and selectivity for specific biological targets. These studies are crucial for identifying promising lead compounds for further development.

Analogs have been investigated for their activity at various receptors, including dopamine (B1211576) and sigma receptors. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs were developed as antagonists for the dopamine D4 receptor (D4R). chemrxiv.org Structure-activity relationship (SAR) studies identified compounds with exceptional binding affinity for the D4 receptor. One of the most potent compounds in a 4,4-difluoropiperidine (B1302736) ether-based series, compound 14a , displayed a K_i value of 0.3 nM for the D4 receptor. nih.gov This compound also demonstrated remarkable selectivity, with over 2000-fold preference for the D4 receptor compared to dopamine D1, D2, D3, and D5 subtypes. nih.gov Another analog, the 3,4-difluorophenyl derivative 8b , was the most potent in its specific series with a K_i of 5.5 nM. chemrxiv.org

Similarly, research into N-linked heterocyclic piperidine (B6355638) derivatives has yielded compounds with high affinity and selectivity for the human dopamine D4 receptor. nih.gov Optimization of a pyrazole (B372694) replacement led to the identification of a compound with a K_i of 5.2 nM for the hD4 receptor and over 300-fold selectivity against hD2 and hD3 receptors. nih.gov

Beyond dopamine receptors, piperidine derivatives have been explored as ligands for sigma receptors. The compound 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine was synthesized as a selective, high-affinity ligand for sigma-1 receptors, showing a K_i of 4.3 nM and high selectivity over the sigma-2 subtype. nih.gov In a separate study, researchers investigating dual-acting ligands found that replacing a piperazine (B1678402) ring with a piperidine ring was a critical structural element for achieving high affinity at the sigma-1 receptor (σ1R) while maintaining affinity for the histamine (B1213489) H3 receptor. nih.gov For example, compound 5 (a piperidine derivative) had a σ1R K_i of 3.64 nM, whereas its piperazine counterpart 4 had a much lower affinity (K_i = 1531 nM). nih.gov

The following table summarizes the in vitro binding affinities for selected piperidine analogs.

| Compound | Target Receptor | Binding Affinity (K_i) | Selectivity Profile |

| Compound 14a | Dopamine D4 | 0.3 nM nih.gov | >2000-fold vs D1, D2, D3, D5 nih.gov |

| Compound 8b | Dopamine D4 | 5.5 nM chemrxiv.org | Not specified |

| Optimized Pyrazole Replacement | Dopamine D4 | 5.2 nM nih.gov | >300-fold vs D2, D3 nih.gov |

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | Sigma-1 | 4.3 nM nih.gov | High selectivity vs Sigma-2 nih.gov |

| Compound 5 | Sigma-1 | 3.64 nM nih.gov | High preference over σ2R nih.gov |

| Compound 11 | Sigma-1 | 4.41 nM nih.gov | Moderate preference over σ2R (K_i = 67.9 nM) nih.gov |

In Vivo Animal Model Studies and Disease Progression Modulation

Following promising in vitro results, key analogs are advanced to in vivo studies using animal models to assess their therapeutic effects on disease states. These studies provide critical insights into how a compound's activity translates within a complex biological system.

Analogs of this compound have shown potential in models of various conditions, including Parkinson's disease, cancer, and opioid-induced side effects. The development of dopamine D4 receptor antagonists, for example, is driven by evidence suggesting a role for these receptors in the pathophysiology of L-DOPA-induced dyskinesias (LID), a major complication in long-term Parkinson's disease management. chemrxiv.org D4 receptors are highly expressed in brain regions profoundly affected by chronic L-DOPA treatment, making them a key target for modulating these motor complications. chemrxiv.org Certain piperidine analogs that retain an atypical dopamine transporter (DAT) inhibitor profile have demonstrated negligible locomotor activity in mice, suggesting a lower risk for psychostimulant behaviors while being potentially effective for substance use disorders. nih.gov

In oncology, novel {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives were synthesized and evaluated for antileukemic activity. nih.gov One compound, 3a , which features nitro and fluoro substitutions on a phenyl ring, was found to be the most potent in the series, inhibiting the growth of human leukemia cell lines (K562 and Reh) at low concentrations and inducing apoptosis. nih.gov

Furthermore, piperidine derivatives have been developed as peripherally acting antagonists to mitigate the side effects of opioids. The compound ADL 8-2698 , a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, was shown to prevent morphine-induced delays in gastrointestinal transit time in human volunteers without affecting central analgesia. nih.gov This demonstrates the potential for peripherally selective analogs to improve the tolerability of opioid pain medications. nih.gov

Radiolabeled analogs have been used to confirm target engagement in vivo. Studies with ¹⁸F-1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine in rats showed that its uptake in the brain and other organs could be significantly reduced by pre-administration of other sigma receptor ligands, indicating specific binding to the target in vivo. nih.gov This radiotracer also exhibited high uptake in melanoma tumors in nude mice, suggesting its potential utility in diagnostic imaging. nih.gov

Pharmacokinetic Profiling of Key Analogs

The pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its success. Extensive profiling is conducted on lead analogs to ensure they have properties suitable for a therapeutic agent.

Microsomal stability assays are a primary tool for predicting a compound's metabolic fate and its susceptibility to first-pass metabolism in the liver. These in vitro tests measure how quickly a compound is broken down by drug-metabolizing enzymes, primarily cytochrome P450s, located in liver microsomes.

Studies on piperidine derivatives have shown varied results. For example, a series of 4,4-difluoropiperidine ether-based D4 antagonists, despite having exceptional binding affinity and selectivity, were found to have poor microsomal stability. nih.govresearchgate.net In contrast, modifications to other piperidine series have successfully improved metabolic stability. In one study, replacing a piperazine with a piperidine ring system in a series of DAT inhibitors led to analogs (20a-d ) with improved metabolic stability in rat liver microsomes compared to previous compounds. nih.gov

One specific analog, compound 12 , demonstrated modest stability in mouse and rat liver microsomes, with 27.5% and 16.7% of the compound remaining, respectively, after a 120-minute incubation. researchgate.net However, it showed very high stability in human liver microsomes, with 72.6% remaining after the same period, highlighting species-specific metabolic differences. researchgate.net The metabolic fate of related dichlorinated compounds, such as 3,4-dichloropropionanilide, has been studied in plants, where the molecule is cleaved, and the propionic acid moiety is subsequently catabolized. nih.gov

Table: Microsomal Stability of Compound 12 After 120 Minutes

| Species | Microsomes | Percent Remaining |

|---|---|---|

| Mouse | Liver | 27.5% researchgate.net |

| Rat | Liver | 16.7% researchgate.net |

| Human | Liver | 72.6% researchgate.net |

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to act on its target. Only the unbound fraction of a drug is generally considered pharmacologically active. High plasma protein binding can limit a compound's efficacy and tissue penetration.

Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is a key consideration for orally administered drugs. It is influenced by factors such as solubility, membrane permeability, and first-pass metabolism. The favorable solubility characteristics of the this compound hydrochloride salt can facilitate its incorporation into various delivery systems, potentially improving bioavailability. chemimpex.com

Research efforts are often directed at optimizing structures to achieve good oral bioavailability. For example, medicinal chemistry campaigns have focused on developing potent and orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors based on 4-bicyclic heteroaryl-piperidine scaffolds. nih.govnih.gov In a chronic study with a pyridazine-based analog (3e ) in Zucker rats, a dose-dependent effect was observed, indicating sufficient bioavailability to engage the target and produce a pharmacological response. nih.gov Overcoming poor metabolic stability and high plasma protein binding are common challenges that must be addressed to achieve adequate bioavailability for piperidine-based drug candidates. chemrxiv.orgnih.gov

Understanding where a compound distributes in the body is essential for assessing its potential for on-target efficacy and off-target side effects. For drugs targeting the central nervous system (CNS), brain penetration is critical, whereas for others, peripheral restriction is desired.

In vivo distribution studies using radiolabeled piperidine analogs have provided valuable data. The sigma-1 receptor ligand ¹⁸F-1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine exhibited high brain uptake in rats (2.47% of the injected dose at 20 minutes) and also showed significant accumulation in a melanoma tumor model in mice. nih.gov The mean tumor-to-blood and tumor-to-brain ratios at 4 hours were 123.8 and 2.6, respectively, demonstrating favorable distribution to the target tissues. nih.gov

Conversely, some piperidine derivatives are designed for peripheral selectivity to avoid CNS side effects. The opioid antagonist ADL 8-2698 was developed to specifically target peripheral opioid receptors in the gastrointestinal tract. nih.gov Its ability to prevent morphine-induced gut dysmotility without affecting centrally-mediated analgesia confirms its selective peripheral action. nih.gov This peripheral restriction is a key design feature for compounds intended to treat conditions like opioid-induced constipation.

Preliminary Toxicology and Safety Assessment Considerations